molecular formula C7H12O2 B085464 2,6-Dimethyldihydro-2H-pyran-4(3H)-one CAS No. 1073-79-6

2,6-Dimethyldihydro-2H-pyran-4(3H)-one

Cat. No. B085464
CAS RN: 1073-79-6
M. Wt: 128.17 g/mol
InChI Key: FZXBJPDVINOGBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dimethyldihydro-2H-pyran-4(3H)-one and related pyran derivatives involves multi-component reactions, highlighting efficient methods to create structurally diverse compounds. A notable method includes the four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, leading to the formation of pyridinone or pyran derivatives (Sun et al., 2011). Additionally, the use of ultrasound irradiation has been employed to improve the synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates, offering advantages like shorter reaction times and higher yields (Ni et al., 2010).

Molecular Structure Analysis

The molecular structure of related pyran derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, the study of 6-Hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[b]pyran revealed the pyran ring's half-chair conformation and highlighted intermolecular hydrogen bonding forming spiral chains (Jha et al., 2000).

Chemical Reactions and Properties

The chemical reactions involving 2,6-Dimethyldihydro-2H-pyran-4(3H)-one derivatives can be diverse, including multicomponent synthesis routes for creating 4H-pyrans and polysubstituted aniline derivatives. These reactions utilize catalysts like silica nanoparticles or basic ionic liquids, emphasizing the development of environmentally benign processes (Banerjee et al., 2011; Chen et al., 2009).

Physical Properties Analysis

The physical properties of pyran derivatives, including 2,6-Dimethyldihydro-2H-pyran-4(3H)-one, often involve investigations into their crystal structures and conformational analysis. Research has shown that these compounds can exhibit different conformations depending on the substituents and reaction conditions, affecting their physical properties and applications.

Chemical Properties Analysis

The chemical properties of 2,6-Dimethyldihydro-2H-pyran-4(3H)-one derivatives encompass a range of reactivities and functionalities. Studies have explored their photochromic, redox, and photophysical properties, demonstrating potential applications in materials science and organic electronics. For example, derivatives have been synthesized with specific structural features that influence their optical and electronic properties, suggesting uses in light-emitting devices and as fluorophores (Zhao et al., 2004; Huang et al., 2007).

Scientific Research Applications

  • Structural and Spectroscopic Properties : A computational investigation focused on the structural and spectroscopic properties of some pyran compounds, including 2,6-Dimethyldihydro-2H-pyran-4(3H)-one. This study used Density Functional Theory (DFT) for analyzing molecular properties and achieved good agreement with experimental values for vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts (Raja, 2021).

  • Synthesis Methods : Research on a scalable synthesis method for (R,R)-2,6-Dimethyldihydro-2H-pyran-4(3H)-one has been reported. This method includes Ti(OiPr)4-catalyzed Kulinkovich cyclopropanation and oxidative Heck cyclization, highlighting the synthesis' robustness and diastereoselective nature (Young et al., 2015).

  • Nuclear Magnetic Resonance Study : Another study explored the protonation of 2,6-dimethyl-4H-pyran-4-one in superacid systems using NMR spectroscopy. This study provided insights into the behavior of this compound in highly acidic environments (Gold & Mah, 1981).

  • Hydrogenation Studies : A study on the hydrogenation of 2,6-dimethyl-4-pyrone was conducted, revealing that different catalysts (Raney-nickel or palladium) lead to the production of distinct compounds, such as 2,6-dimethyltetrahydropyran-4-ol or 2,6-dimethyltetrahydro-4-pyrone (Vrieze, 2010).

  • Electrocatalytic Multicomponent Synthesis : Research on the electrocatalytic multicomponent synthesis of spiro[furo[3,2-c]pyran-2,5′-pyrimidine] scaffold was carried out. This study highlights a green and efficient route to synthesize complex molecules, suggesting potential applications in medical fields (Ryzhkova et al., 2022).

  • Use in Nonlinear Optical Chromophores : A study explored the synthesis and nonlinear optical properties of symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM laser dye), indicating potential applications in optoelectronics (Moylan et al., 1996).

properties

IUPAC Name

2,6-dimethyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXBJPDVINOGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90910285
Record name 2,6-Dimethyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyldihydro-2H-pyran-4(3H)-one

CAS RN

1073-79-6
Record name Tetrahydro-2,6-dimethyl-4H-pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyran-4-one, tetrahydro-2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,6-dimethyl-γ-pyrone (17 g, Aldrich) in EtOH 95% (300 mL) was hydrogenated for 3 days under 70 psi. After filtration over celite, the solvent was evaporated and replaced by CH2Cl2. The solution was then treated with celite (30 g) and PCC (48.5 g). The suspension was stirred for 3 hr. and the reaction was diluted with Et2O (300 mL) and then filtered over a pad of celite. The filtrate was evaporated to dryness and the residual solution was then chromatographed using hexane/Et2O (1:1) to give the title compound.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,6-Dimethyl-4H-pyran-4-one (4 g) was dissolved in ethanol (20 mL) and 10% Pd/C (400 mg) was added. The mixture was hydrogenated under H2 (1 atm) at room temperature for 25 hrs.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1.6M methyllithium in diethyl ether (20.9 mL, 33.4 mmol) was added to a stirred slurry of copper(I) iodide (4.25 g, 22.30 mmol) in diethyl ether (30 mL) at 0° C. and under nitrogen. The reaction was stirred at 0° C. for 20 min and then racemic 2-methyl-2H-pyran-4(3H)-one (1.25 g, 11.2 mmol) in diethyl ether (12.0 mL) was added over 10 min. The reaction was allowed to warm to RT and stirred 2 h. The reaction mixture was poured into sat NH4Cl (aq) and stirred 20 min. The solution was extracted with diethyl ether (4×60 mL) and the combined organics were washed with brine (˜80 mL), dried (MgSO4), filtered and concentrated to yield racemic (2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one (Cap-2, step b) (1.34 g) as an orange oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.28-4.39 (m, 2H), 2.55 (ddd, J=14.1, 4.8, 1.5 Hz, 2H), 2.24 (ddd, J=14.1, 6.5, 1.5 Hz, 2H), 1.28 (d, J=6.3 Hz, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
catalyst
Reaction Step One
Quantity
20.9 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyldihydro-2H-pyran-4(3H)-one
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Reactant of Route 6
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Citations

For This Compound
3
Citations
IS Young, MW Haley, A Tam, SA Tymonko… - … Process Research & …, 2015 - ACS Publications
A scalable synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one is reported. Key to this strategy is the Ti(OiPr) 4 -catalyzed Kulinkovich cyclopropanation of silyl protected (R)-…
Number of citations: 12 pubs.acs.org
F Schroeter, S Lerch, T Strassner - Organic Process Research & …, 2018 - ACS Publications
The anionic complex [NBu 4 ][Pd(DMSO)Cl 3 ], which can be synthesized on a gram scale in a single step starting from commercially available starting materials, has been shown to be …
Number of citations: 7 pubs.acs.org
F Tisato, F Refosco, G Bandoli, G Pilloni… - Inorganic …, 2001 - ACS Publications
The Cu(I) complex containing trisulfonated triphenylphosphine (TPPTS), prepared utilizing a two-phase synthesis starting from the labile [Cu(MeCN) 4 ] + precursor, is stable toward …
Number of citations: 30 pubs.acs.org

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